molecular formula C8H7BrN2O B11879209 3-Bromo-1-methyl-1H-indazol-6-ol

3-Bromo-1-methyl-1H-indazol-6-ol

Cat. No.: B11879209
M. Wt: 227.06 g/mol
InChI Key: UVZVURSLOJEXHE-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-indazol-6-ol is unique due to the presence of the bromine, methyl, and hydroxyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-1-methylindazol-6-ol

InChI

InChI=1S/C8H7BrN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3

InChI Key

UVZVURSLOJEXHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C(=N1)Br

Origin of Product

United States

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